molecular formula C27H24N2O5S B11359030 N-(2-ethoxyphenyl)-4,6-dimethyl-2-{[2-oxo-2-(2-oxo-2H-chromen-3-yl)ethyl]sulfanyl}pyridine-3-carboxamide

N-(2-ethoxyphenyl)-4,6-dimethyl-2-{[2-oxo-2-(2-oxo-2H-chromen-3-yl)ethyl]sulfanyl}pyridine-3-carboxamide

Cat. No.: B11359030
M. Wt: 488.6 g/mol
InChI Key: WJZVFUFOZGYUPF-UHFFFAOYSA-N
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Description

N-(2-ethoxyphenyl)-4,6-dimethyl-2-{[2-oxo-2-(2-oxo-2H-chromen-3-yl)ethyl]sulfanyl}pyridine-3-carboxamide is a complex organic compound that features a pyridine ring substituted with various functional groups, including an ethoxyphenyl group, dimethyl groups, and a chromenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethoxyphenyl)-4,6-dimethyl-2-{[2-oxo-2-(2-oxo-2H-chromen-3-yl)ethyl]sulfanyl}pyridine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Chromenyl Moiety: The chromenyl group can be synthesized through the Pechmann condensation reaction, where phenol reacts with β-keto ester in the presence of a strong acid catalyst.

    Synthesis of the Pyridine Core: The pyridine ring can be constructed via the Hantzsch pyridine synthesis, involving the condensation of an aldehyde, a β-keto ester, and ammonia or an amine.

    Coupling Reactions: The chromenyl moiety is then coupled with the pyridine core through a sulfanyl linkage, typically using thiol reagents and coupling agents like DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl)carbodiimide).

    Final Functionalization: The ethoxyphenyl group is introduced via nucleophilic substitution reactions, often using ethoxyphenyl halides under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction conditions (temperature, solvent, catalyst), and employing continuous flow chemistry techniques to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups in the chromenyl moiety, potentially converting them to alcohols.

    Substitution: The ethoxyphenyl group can participate in electrophilic aromatic substitution reactions, allowing further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Electrophiles like halogens (Br₂, Cl₂) or nitrating agents (HNO₃) in the presence of Lewis acids (AlCl₃).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives of the chromenyl moiety.

    Substitution: Halogenated or nitrated derivatives of the ethoxyphenyl group.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

Biologically, the compound may exhibit interesting bioactivity due to its structural similarity to natural products. It can be explored for its potential as an enzyme inhibitor or receptor modulator.

Medicine

In medicinal chemistry, the compound could be investigated for its pharmacological properties

Industry

Industrially, the compound can be used in the development of new dyes, pigments, and fluorescent materials due to the presence of the chromenyl moiety, which is known for its strong fluorescence.

Mechanism of Action

The mechanism of action of N-(2-ethoxyphenyl)-4,6-dimethyl-2-{[2-oxo-2-(2-oxo-2H-chromen-3-yl)ethyl]sulfanyl}pyridine-3-carboxamide would depend on its specific application. For instance, if used as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and thus inhibiting enzyme activity. The chromenyl moiety could interact with biological targets through π-π stacking interactions or hydrogen bonding, influencing various molecular pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-methylphenyl)-2-oxo-2H-chromen-3-carboxamide
  • N-(4-ethoxyphenyl)-2-oxo-2H-chromen-3-carboxamide
  • N-(2,3-dimethylphenyl)-2-oxo-2H-chromen-3-carboxamide

Uniqueness

Compared to similar compounds, N-(2-ethoxyphenyl)-4,6-dimethyl-2-{[2-oxo-2-(2-oxo-2H-chromen-3-yl)ethyl]sulfanyl}pyridine-3-carboxamide stands out due to its unique combination of functional groups. The presence of both the chromenyl and pyridine moieties, along with the ethoxyphenyl group, provides a versatile scaffold for chemical modifications and potential bioactivity. This makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C27H24N2O5S

Molecular Weight

488.6 g/mol

IUPAC Name

N-(2-ethoxyphenyl)-4,6-dimethyl-2-[2-oxo-2-(2-oxochromen-3-yl)ethyl]sulfanylpyridine-3-carboxamide

InChI

InChI=1S/C27H24N2O5S/c1-4-33-23-12-8-6-10-20(23)29-25(31)24-16(2)13-17(3)28-26(24)35-15-21(30)19-14-18-9-5-7-11-22(18)34-27(19)32/h5-14H,4,15H2,1-3H3,(H,29,31)

InChI Key

WJZVFUFOZGYUPF-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)C2=C(N=C(C=C2C)C)SCC(=O)C3=CC4=CC=CC=C4OC3=O

Origin of Product

United States

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